4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
CAS No.: 1104858-52-7
Cat. No.: VC4289186
Molecular Formula: C14H19ClN4O5
Molecular Weight: 358.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1104858-52-7 |
|---|---|
| Molecular Formula | C14H19ClN4O5 |
| Molecular Weight | 358.78 |
| IUPAC Name | 4-(4-chloro-3-nitroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C14H19ClN4O5/c1-18(2)6-5-16-11(14(21)22)8-13(20)17-9-3-4-10(15)12(7-9)19(23)24/h3-4,7,11,16H,5-6,8H2,1-2H3,(H,17,20)(H,21,22) |
| Standard InChI Key | PBGSRYLEPTXKOZ-UHFFFAOYSA-N |
| SMILES | CN(C)CCNC(CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O |
Introduction
4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a complex organic compound with a molecular weight of 358.78 g/mol and a CAS number of 1104858-52-7 . This compound is characterized by its unique structure, which includes a nitro group, a chloro group, and a dimethylaminoethylamino group attached to a 4-oxobutanoic acid backbone.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the phenyl ring with nitro and chloro substituents, followed by the introduction of the amino and oxobutanoic acid moieties. The dimethylaminoethylamino group would likely be added through a nucleophilic substitution or reductive amination reaction.
While specific synthesis protocols for this exact compound are not readily available in the provided sources, similar compounds often require careful selection of solvents, bases, and reaction conditions to achieve high yields and purity.
Potential Applications
Compounds with similar structures are often explored for their biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of a nitro group and a chloro group could confer specific interactions with biological targets, while the dimethylaminoethylamino group might enhance solubility and bioavailability.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Nitro and chloro groups may interact with microbial targets |
| Anticancer Agents | Potential for inhibiting specific enzymes or receptors |
| Anti-inflammatory Agents | Ability to modulate inflammatory pathways |
Research Findings and Challenges
Research on compounds like 4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is often focused on optimizing synthesis conditions, evaluating biological activity, and understanding structure-activity relationships. Challenges include achieving high purity, scaling up synthesis, and ensuring safety and efficacy in biological systems.
Given the limited availability of specific research findings on this compound, further studies would be necessary to fully explore its properties and applications.
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